molecular formula C18H25N3O2S2 B11215824 N-cyclopentyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-cyclopentyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11215824
M. Wt: 379.5 g/mol
InChI Key: VQJJRGATKZIAMQ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[(3-ISOPENTYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopentyl group, an isopentyl group, and a thieno[3,2-d]pyrimidine moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-[(3-ISOPENTYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core This core can be synthesized through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-[(3-ISOPENTYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

N-CYCLOPENTYL-2-[(3-ISOPENTYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-CYCLOPENTYL-2-[(3-ISOPENTYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-2-[(3-ETHYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
  • N-CYCLOPENTYL-2-[(3-METHYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Uniqueness

N-CYCLOPENTYL-2-[(3-ISOPENTYL-4-OXO-3,4-DIHYDROTHIENO[3,2-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C18H25N3O2S2

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H25N3O2S2/c1-12(2)7-9-21-17(23)16-14(8-10-24-16)20-18(21)25-11-15(22)19-13-5-3-4-6-13/h8,10,12-13H,3-7,9,11H2,1-2H3,(H,19,22)

InChI Key

VQJJRGATKZIAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3CCCC3

Origin of Product

United States

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